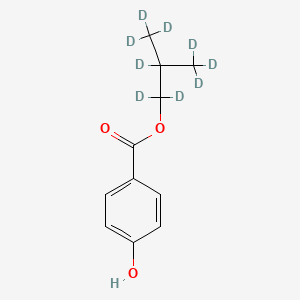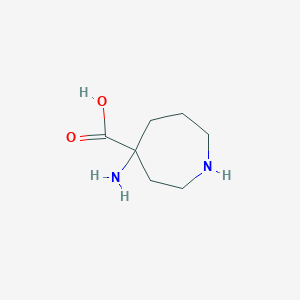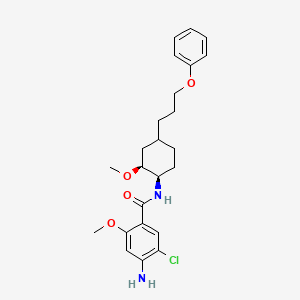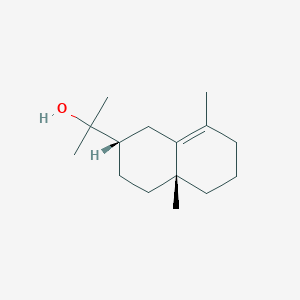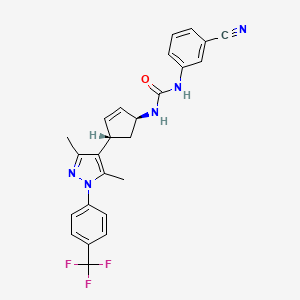
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea is a complex organic compound that features a urea functional group. This compound is notable for its intricate structure, which includes a cyanophenyl group, a pyrazolyl group, and a trifluoromethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the cyanophenyl group.
Synthesis of the Pyrazolyl Intermediate: This step involves the cyclization of appropriate precursors to form the pyrazolyl ring.
Coupling Reactions: The cyanophenyl and pyrazolyl intermediates are coupled under specific conditions to form the desired compound. This may involve the use of coupling reagents such as carbodiimides or other activating agents.
Final Urea Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
- 1-(3-Cyanophenyl)-3-(4-(trifluoromethyl)phenyl)urea
- 1-(3-Cyanophenyl)-3-(3,5-dimethylphenyl)urea
- 1-(3-Cyanophenyl)-3-(4-pyrazolyl)urea
Uniqueness: 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C25H22F3N5O |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-(3-cyanophenyl)-3-[(1S,4S)-4-[3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]cyclopent-2-en-1-yl]urea |
InChI |
InChI=1S/C25H22F3N5O/c1-15-23(16(2)33(32-15)22-10-7-19(8-11-22)25(26,27)28)18-6-9-21(13-18)31-24(34)30-20-5-3-4-17(12-20)14-29/h3-12,18,21H,13H2,1-2H3,(H2,30,31,34)/t18-,21-/m1/s1 |
InChI Key |
SXVJTBWKWIMJSX-WIYYLYMNSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(F)(F)F)C)[C@H]3C[C@@H](C=C3)NC(=O)NC4=CC=CC(=C4)C#N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(F)(F)F)C)C3CC(C=C3)NC(=O)NC4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)
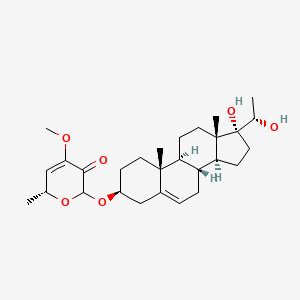

![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
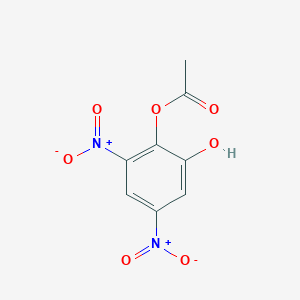
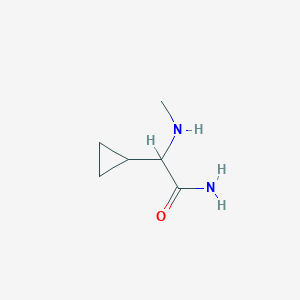
![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)

